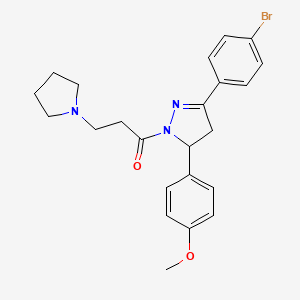
1-(3-(4-溴苯基)-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)-3-(吡咯烷-1-基)丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insight into similar compounds that can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related bromophenyl compounds involves multicomponent reactions, as seen in the first paper, where 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid undergo an electrochemically induced transformation to yield a complex isoxazolone derivative . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . These methods suggest that the compound of interest could also be synthesized through a multicomponent reaction or by functionalizing a pyrazole core with appropriate substituents.
Molecular Structure Analysis
The molecular structure of bromophenyl-containing compounds is typically confirmed using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, as well as X-ray crystallography . These techniques would likely be employed to determine the structure of "1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one" and confirm the positions of the bromophenyl and methoxyphenyl groups on the pyrazole core, as well as the pyrrolidinyl side chain.
Chemical Reactions Analysis
The chemical reactivity of bromophenyl compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. In the first paper, the bromophenyl compound is used as a key intermediate in the synthesis of a compound with potential biomedical applications . The presence of a bromine atom suggests that the compound could participate in further chemical reactions, such as palladium-catalyzed coupling reactions, to introduce additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromine atom suggests a relatively high molecular weight and potential reactivity in substitution reactions. The methoxy group could confer additional stability to the pyrazole ring and influence the compound's solubility in organic solvents. The pyrrolidinyl group could affect the compound's boiling point and melting point, as well as its potential biological activity. The compound's insecticidal and fungicidal activities could be evaluated using methods similar to those described in the second paper, such as larvicidal tests and mycelium growth rate assays .
科学研究应用
抗菌活性
研究表明,吡唑啉衍生物(如1-(3-(4-溴苯基)-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)-3-(吡咯烷-1-基)丙-1-酮)具有显著的抗菌特性。一项研究强调,含有甲氧基的化合物表现出很高的抗菌活性,与环丙沙星和氟康唑等标准药物相当,表明它们有望开发出新的抗菌剂 (Kumar 等,2012)。
结构和光谱表征
对吡唑啉化合物的进一步研究集中在它们的结构和光谱表征上。例如,已经合成了衍生物并确定了它们的晶体结构,为它们在包括材料科学和药物设计在内的各个领域的潜在应用提供了见解 (Loh 等,2013)。
抗癌和抗菌潜力
最近的研究还探讨了吡唑啉衍生物的抗癌和抗菌潜力。一项特定研究重点分析了光谱和量子化学计算,突出了特定生物活性分子的抗菌活性及其抗真菌和抗菌作用,表明其在治疗应用中的用途 (Viji 等,2020)。
药理学评估
新型吡唑啉基噻唑烷-4-酮衍生物的药理学评估显示出与抗癌和 HIV 治疗相关的显着特性。这为这些化合物在开发新的治疗药物中的应用开辟了道路 (Patel 等,2013)。
DNA 相互作用和细胞毒性
含有吡唑啉配体的铼 (I) 配合物已因其与癌细胞系的 DNA 相互作用和细胞毒性而被研究,揭示了它们作为抗癌剂的潜力。这突出了吡唑啉衍生物在开发新的化疗药物中的重要性 (Varma 等,2020)。
属性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O2/c1-29-20-10-6-18(7-11-20)22-16-21(17-4-8-19(24)9-5-17)25-27(22)23(28)12-15-26-13-2-3-14-26/h4-11,22H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRRIBTJRGXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCCC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine](/img/structure/B2511548.png)
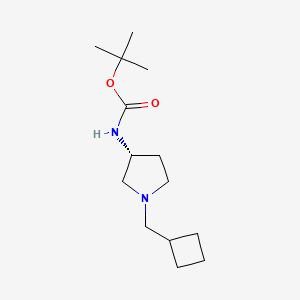
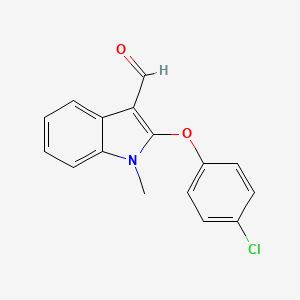
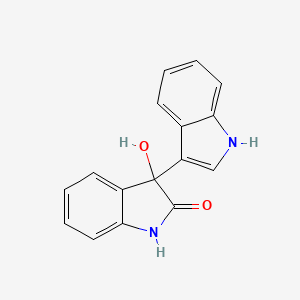
![N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide](/img/structure/B2511555.png)
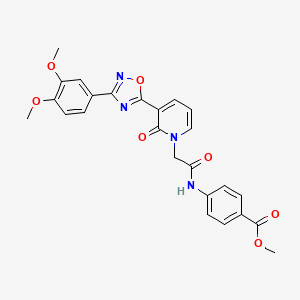
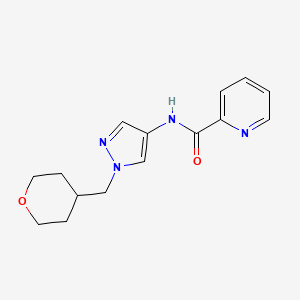
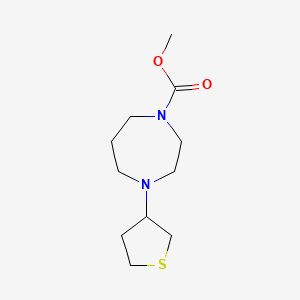


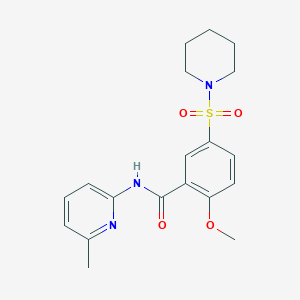
![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)
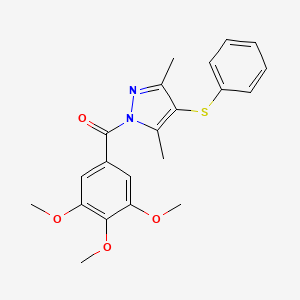
![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)